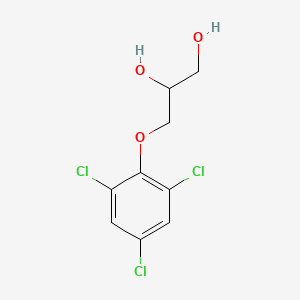

3-(2,4,6-Trichlorophenoxy)propane-1,2-diol

Description

BenchChem offers high-quality 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5112-23-2 |

|---|---|

Molecular Formula |

C9H9Cl3O3 |

Molecular Weight |

271.5 g/mol |

IUPAC Name |

3-(2,4,6-trichlorophenoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H9Cl3O3/c10-5-1-7(11)9(8(12)2-5)15-4-6(14)3-13/h1-2,6,13-14H,3-4H2 |

InChI Key |

UEYYGXZIKYKIMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(CO)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties, Synthesis, and Applications of 2,4,6-Trichlorophenyl Glyceryl Ether

Executive Summary

2,4,6-Trichlorophenyl glyceryl ether —systematically known as 3-(2,4,6-trichlorophenoxy)-1,2-propanediol —is a highly specialized halogenated aromatic ether. By combining the electron-deficient, recalcitrant 2,4,6-trichlorophenol (2,4,6-TCP) moiety with a hydrophilic, bifunctional glycerol backbone, this molecule exhibits unique amphiphilic characteristics. Within industrial and research ecosystems, it serves a dual mandate: acting as a critical comonomer for synthesizing flame-retardant polymers and serving as a robust model compound for investigating the biocatalytic cleavage of ether-linked environmental pollutants.

This guide provides an authoritative, step-by-step analysis of its physicochemical properties, self-validating synthetic protocols, and pharmacotoxicological applications.

Physicochemical Profiling

Understanding the baseline properties of 2,4,6-trichlorophenyl glyceryl ether is essential for predicting its behavior in both organic synthesis and environmental matrices. The table below synthesizes its core quantitative data.

| Property | Value / Description |

| IUPAC Name | 3-(2,4,6-trichlorophenoxy)-1,2-propanediol |

| Molecular Formula | C₉H₉Cl₃O₃ |

| Molecular Weight | 287.52 g/mol |

| Log Kow (Precursor 2,4,6-TCP) | 3.06 (indicative of high lipophilicity)[1] |

| Physical State | White to off-white crystalline solid |

| Solubility Profile | Soluble in DMF, DMSO, and short-chain alcohols; Insoluble in H₂O |

| Reactivity | Stable under standard conditions; diol groups susceptible to esterification |

Synthetic Methodology & Causality

The synthesis of 2,4,6-trichlorophenyl glyceryl ether relies on a bimolecular nucleophilic substitution (Sₙ2) mechanism. The precursor, 2,4,6-TCP, is weakly acidic (pKa ~6.0) due to the strong electron-withdrawing inductive effects of its three chlorine atoms. This allows for facile deprotonation using a mild base, forming a stable phenoxide nucleophile that subsequently attacks an epoxide (glycidol).

Step-by-Step Experimental Protocol

To ensure high yield and prevent unwanted side reactions (such as epoxide self-polymerization), the following self-validating protocol must be strictly adhered to:

-

Reagent Preparation: Dissolve 1.0 equivalent of 2,4,6-TCP in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that perfectly solvates the phenoxide ion without hydrogen-bonding to it, thereby maximizing its nucleophilicity.

-

Deprotonation: Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) and stir at 60°C for 30 minutes. Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent the premature degradation of the base-sensitive glycidol in the subsequent step.

-

Alkylation: Dropwise add 1.1 equivalents of glycidol over 1 hour. Elevate and maintain the reaction temperature at 85°C for 6–8 hours. Causality: The dropwise addition controls the exothermic ring-opening process, ensuring the Sₙ2 attack occurs exclusively at the less sterically hindered terminal carbon of the epoxide, preventing the formation of isomeric byproducts. Industrial optimizations of similar phenolic glycol ether productions heavily rely on strict temperature and feed-rate controls[2].

-

Quenching & Extraction: Cool the mixture to room temperature, dilute with distilled water, and extract three times with ethyl acetate.

-

Orthogonal Purification (Self-Validation): Wash the combined organic layers with a 5% aqueous NaOH solution. Causality: This is the critical self-validating step. Because 2,4,6-TCP is acidic, the NaOH wash selectively deprotonates any unreacted precursor, partitioning it into the aqueous waste. The target glyceryl ether, lacking acidic phenolic protons, remains safely in the organic phase.

-

Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from a toluene/hexane gradient to yield the pure crystalline product.

Fig 1: SN2 synthesis workflow of 2,4,6-trichlorophenyl glyceryl ether.

Analytical Characterization

To guarantee the structural integrity of the synthesized batch, researchers must deploy the following analytical suite:

-

FTIR Spectroscopy: The successful conversion is marked by the disappearance of the sharp, highly polarized phenolic O-H stretch of 2,4,6-TCP and the emergence of a broad aliphatic diol O-H stretch (~3300 cm⁻¹) alongside aliphatic C-H stretches (~2850–2950 cm⁻¹).

-

¹H NMR (DMSO-d₆): The symmetry of the 2,4,6-trichlorophenyl ring results in a distinct singlet for the aromatic protons at ~7.6 ppm. The newly formed glyceryl backbone protons will present as a complex multiplet between 3.4 and 4.0 ppm.

-

GC-MS Profiling: The mass spectrum will exhibit a molecular ion peak at m/z 286. Crucially, the presence of three chlorine isotopes (³⁵Cl and ³⁷Cl) will generate a characteristic M, M+2, M+4, M+6 clustering pattern in a rigid 27:27:9:1 ratio, definitively confirming the trichlorinated structure.

Industrial and Environmental Applications

Polymer Chemistry: Flame Retardant Comonomers

In materials science, the incorporation of halosubstituted-aryloxy-alkane diols into polyester backbones is a highly effective strategy for engineering flame-retardant fabrics and films[3]. Because 3-(2,4,6-trichlorophenoxy)-1,2-propanediol possesses two primary/secondary hydroxyl groups, it acts as a highly efficient comonomer during condensation polymerization.

-

Mechanistic Advantage: Unlike additive flame retardants that physically mix into a plastic and eventually leach out, this glyceryl ether covalently anchors the heavy halogenated ring directly into the polymer chain. Upon exposure to extreme heat, the dense chlorine atoms act as radical scavengers in the vapor phase, effectively interrupting the combustion cycle.

Environmental Toxicology Modeling

2,4,6-TCP is classified as a priority environmental pollutant due to its extreme toxicity and resistance to natural degradation, as outlined in the[1].

When 2,4,6-TCP is etherified into a glyceryl ether, it becomes an ideal biomimetic model for studying the degradation of complex ether-linked chlorinated pollutants (such as chlorinated lignins generated during paper bleaching). Research into white-rot fungi, specifically Phanerochaete chrysosporium, demonstrates that extracellular enzymes like Lignin Peroxidase (LiP) first cleave the β-ether bond. This cleavage releases the free 2,4,6-TCP, which is subsequently neutralized via a complex reductive dechlorination pathway prior to final aromatic ring cleavage[4].

Fig 2: Biocatalytic ether cleavage and microbial dechlorination pathway.

References

-

U.S. Environmental Protection Agency / ATSDR. (2021). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention.[Link]

-

Reddy, G. V., et al. (1994). Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination. Applied and Environmental Microbiology (ASM Journals).[Link]

- High, R. (1973). Flame retardant polyester products prepared from halosubstituted-aryloxy-alkane diol comonomers.

- The Dow Chemical Company. (2009). Process for the continuous production of high purity phenolic glycol ether.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. WO2009076275A1 - Process for the continuous production of high purity phenolic glycol ether - Google Patents [patents.google.com]

- 3. US3776887A - Flame retardant polyester products prepared from halo-substituted-aryl-oxy-alkanols - Google Patents [patents.google.com]

- 4. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to 3-(2,4,6-trichlorophenoxy)-1,2-propanediol: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4,6-trichlorophenoxy)-1,2-propanediol, a molecule of significant interest in the realm of synthetic organic chemistry, represents a unique convergence of a substituted aromatic ring and a functionalized aliphatic chain. While a specific CAS number for this compound is not readily found in public databases, its chemical identity is established under PubChem CID 107371[1]. This guide provides a comprehensive technical overview of its synthesis, probable analytical methodologies, and a preliminary toxicological assessment based on related chemical structures. The insights presented herein are tailored for professionals engaged in research and development, offering a foundational understanding of this compound's chemical landscape.

Chemical Identity and Physicochemical Properties

A clear definition of the subject molecule is paramount for any technical discussion. The structural and basic physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(2,4,6-trichlorophenoxy)propane-1,2-diol | PubChem[1] |

| Molecular Formula | C₉H₉Cl₃O₃ | PubChem[1] |

| Molecular Weight | 271.52 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)OCC(CO)O)Cl)Cl | PubChem[1] |

| InChI Key | UEYYGXZIKYKIMT-UHFFFAOYSA-N | PubChem[1] |

| PubChem CID | 107371 | PubChem[1] |

Synthesis Pathway: A Mechanistic Approach

The most plausible and widely applicable method for the synthesis of 3-(2,4,6-trichlorophenoxy)-1,2-propanediol is the Williamson ether synthesis. This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide[2][3][4]. The synthesis can be envisioned through two primary routes, each with distinct advantages and potential challenges.

Route 1: Reaction of Sodium 2,4,6-trichlorophenoxide with 3-chloro-1,2-propanediol

This route involves the deprotonation of 2,4,6-trichlorophenol to form the corresponding sodium salt, which then acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-1,2-propanediol.

Diagram of Synthetic Pathway (Route 1)

Caption: Synthetic pathway via Williamson ether synthesis (Route 1).

Experimental Protocol (Proposed):

-

Preparation of Sodium 2,4,6-trichlorophenoxide:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve one equivalent of 2,4,6-trichlorophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Slowly add one equivalent of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to the solution at room temperature. The use of NaH will result in the evolution of hydrogen gas and should be handled with appropriate care.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 2,4,6-trichlorophenoxide[5].

-

-

Williamson Ether Synthesis:

-

To the freshly prepared phenoxide solution, add one equivalent of 3-chloro-1,2-propanediol.

-

Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[2].

-

The reaction time can vary from 1 to 8 hours depending on the specific reactants and temperature[2].

-

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 3-(2,4,6-trichlorophenoxy)-1,2-propanediol.

-

Route 2: Ring-Opening of Glycidol with 2,4,6-trichlorophenol

An alternative approach involves the base-catalyzed ring-opening of an epoxide, such as glycidol (2,3-epoxy-1-propanol), by the 2,4,6-trichlorophenoxide nucleophile.

Diagram of Synthetic Pathway (Route 2)

Caption: Synthetic pathway via epoxide ring-opening (Route 2).

Experimental Protocol (Proposed):

-

Reaction Setup:

-

In a suitable reaction vessel, combine 2,4,6-trichlorophenol, a slight excess of glycidol, and a catalytic amount of a base such as potassium carbonate (K₂CO₃) or a tertiary amine.

-

The reaction can be performed with or without a solvent. If a solvent is used, a polar aprotic solvent is preferred.

-

-

Reaction Conditions:

-

Heat the mixture with stirring. The reaction temperature will influence the rate and selectivity of the ring-opening.

-

Monitor the reaction by TLC or HPLC for the disappearance of the starting materials.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is worked up similarly to Route 1, involving extraction and chromatographic purification to isolate the final product.

-

Potential Impurities and Their Control

In any synthetic process, the identification and control of impurities are critical for ensuring the quality and safety of the final compound. Potential process-related impurities in the synthesis of 3-(2,4,6-trichlorophenoxy)-1,2-propanediol could include:

-

Unreacted Starting Materials: Residual 2,4,6-trichlorophenol and 3-chloro-1,2-propanediol (or glycidol).

-

Side-Reaction Products: In the case of using 3-chloro-1,2-propanediol, elimination reactions could lead to the formation of unsaturated byproducts, although this is less likely with a primary halide[6]. With glycidol, polymerization of the epoxide can occur.

-

Isomeric Products: Depending on the reaction conditions, minor amounts of the isomeric product, 2-(2,4,6-trichlorophenoxy)-1,3-propanediol, could potentially be formed.

The control of these impurities can be achieved through careful optimization of reaction conditions (temperature, stoichiometry, and reaction time) and efficient purification techniques such as recrystallization or column chromatography.

Analytical Characterization

A robust analytical strategy is essential for the unambiguous identification and purity assessment of 3-(2,4,6-trichlorophenoxy)-1,2-propanediol.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the primary tool for purity determination and quantification. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would be a suitable starting point. Detection could be achieved using a UV detector, with the wavelength of maximum absorbance determined by a UV scan of the purified compound. For trace-level analysis of related chloropropanols in complex matrices, HPLC with a refractive index (RI) detector has been successfully employed[7].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a diol like the target compound, derivatization to a more volatile species (e.g., silylation) might be necessary to improve chromatographic performance. GC-MS would provide both retention time information for identification and a mass spectrum for structural confirmation. This technique has been extensively used for the analysis of related compounds like 3-monochloro-1,2-propanediol (3-MCPD) in various matrices[8].

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be crucial for structural elucidation. Expected signals would include aromatic protons on the trichlorophenyl ring, and signals for the methine and methylene protons of the propanediol backbone, as well as the hydroxyl protons. The chemical shifts and coupling patterns would provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the broad O-H stretching of the hydroxyl groups, C-O stretching of the ether linkage, and C-Cl stretching of the chlorinated aromatic ring.

Toxicological and Safety Considerations

-

2,4,6-Trichlorophenol (TCP): The starting material, 2,4,6-trichlorophenol, is a known hazardous substance. It is classified as a probable human carcinogen and is toxic and corrosive[9][10].

-

Substituted Phenols: The toxicity of substituted phenols is influenced by the nature and position of the substituents. Electron-withdrawing groups, such as chlorine atoms, can impact the molecule's lipophilicity and potential to form toxic free radicals[11][12]. Quantitative structure-activity relationship (QSAR) studies have shown that the toxicity of substituted phenols can be correlated with their physicochemical properties[13][14].

-

Chloropropanols: The propanediol moiety is generally considered to have low toxicity. However, the presence of a chlorine atom, as in 3-chloro-1,2-propanediol (3-MCPD), introduces toxicity. 3-MCPD is a known food contaminant and is considered a potential human carcinogen[8].

Given these considerations, it is prudent to handle 3-(2,4,6-trichlorophenoxy)-1,2-propanediol with a high degree of caution. It should be assumed to be a potentially toxic and hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

3-(2,4,6-trichlorophenoxy)-1,2-propanediol is a molecule with a well-defined structure that can be synthesized through established organic chemistry principles, most notably the Williamson ether synthesis. While specific experimental data for this compound is sparse, this guide provides a robust framework for its preparation, analysis, and safe handling based on the known chemistry and toxicology of its precursors and structurally related compounds. For researchers and drug development professionals, this technical guide serves as a critical starting point for further investigation and potential application of this unique chemical entity.

References

- PubChem. 3-(2,4,6-trichlorophenoxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]

- PubChem. 2,4,6-Trichlorophenol. National Center for Biotechnology Information. [Link]

- LS College. (2021, October 23). Williamson ether synthesis. [Link]

- Royal Society of Chemistry. (2012). One-pot synthesis of aryloxypropanediols from glycerol: towards valuable chemicals from renewable sources. Green Chemistry. [Link]

- Smith, C. J., Doolittle, D. J., & Bombick, D. W. (2002). The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 69(1), 265–277. [Link]

- PubChem. 3-(2-Chlorophenoxy)-1,2-propanediol. National Center for Biotechnology Information. [Link]

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

- Brereton, P., Kelly, J., Crews, C., Honour, S., & Wood, R. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]

- Wang, X., Yu, H., & Kong, L. (2001). Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study. Chemosphere, 44(3), 447-455. [Link]

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

- GSRS. 3-(2,4,6-TRIBROMOPHENOXY)PROPANE-1,2-DIOL. [Link]

- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]/15%3A_Ethers_Epoxides_and_Sulfides/15.03%3A_The_Williamson_Ether_Synthesis)

- Najana, S. B., & Bollikolla, H. B. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. International Journal of Advanced Chemistry, 7(3), 57-64. [Link]

- Smith, C. J., Perfetti, T. A., & Morton, M. J. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265-277. [Link]

- Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

- ChemDB. (2025, October 15). (2S)-3-(4-chlorophenoxy)propane-1,2-diol. [Link]

- Selassie, C. R. (2016). QSAR of toxicology of substituted phenols. In QSAR for Chemical Assessment (pp. 1-26). [Link]

- PubChem. Sodium 2,4,6-trichlorophenoxide. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Synthetic method of 2,4,6-trichlorophenol.

- National Industrial Chemicals Notification and Assessment Scheme. (2015, February 13). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. [Link]

- MDPI. (2023, March 15). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. [Link]

- PubChem. Compound 528899: 3-(2-Hydroxy-4-methoxyphenoxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]

- The Good Scents Company. (n.d.). 3-chloro-1,2-propane diol. [Link]

- Inxight Drugs. SODIUM 2,4,6-TRICHLOROPHENOXIDE. [Link]

- Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

- Royal Society of Chemistry Education. (n.d.). Formation of TCP (2,4,6-trichlorohydroxybenzene). [Link]

- Research Journal of Pharmacy and Technology. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities. [Link]

- Inxight Drugs. SODIUM 2,4,6-TRICHLOROPHENOXIDE. [Link]

Sources

- 1. PubChemLite - 3-(2,4,6-trichlorophenoxy)propane-1,2-diol (C9H9Cl3O3) [pubchemlite.lcsb.uni.lu]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Synthesis [organic-chemistry.org]

- 5. Sodium 2,4,6-trichlorophenoxide | C6H2Cl3NaO | CID 23678873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. internationaljournalssrg.org [internationaljournalssrg.org]

- 8. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. edu.rsc.org [edu.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Trichlorophenoxy Propanediol Derivatives: Synthesis, Pharmacology, and Toxicology

Technical Whitepaper & Experimental Guide [1]

Executive Summary

This technical guide analyzes the chemical class of trichlorophenoxy propanediol derivatives , specifically focusing on 3-(2,4,5-trichlorophenoxy)-1,2-propanediol and its structural analogs.[1] Belonging to the broader family of phenoxypropanediols (which includes the muscle relaxant mephenesin and the preservative chlorphenesin), these trichlorinated derivatives exhibit heightened lipophilicity and distinct biological activity profiles.

This document serves as a critical resource for medicinal chemists and toxicologists.[2][3] It details the synthesis pathways, structure-activity relationships (SAR), and the critical safety protocols required due to the potential for dioxin contamination in precursor materials.[1]

Chemical Architecture & SAR Analysis

The core pharmacophore of this class is the 3-phenoxy-1,2-propanediol skeleton.[1][3] The biological activity is modulated by the substitution pattern on the phenyl ring.[2][3]

Structure-Activity Relationship (SAR)

The introduction of chlorine atoms into the phenoxy ring significantly alters the physicochemical properties of the molecule compared to the parent mephenesin.[3]

| Feature | Monochloro (Chlorphenesin) | Trichloro (2,4,5- or 2,4,6-isomer) | Impact on Bioactivity |

| Lipophilicity (LogP) | ~1.2 - 1.5 | > 3.0 | Higher membrane permeability; increased CNS penetration.[1][3] |

| Potency (Antimicrobial) | Moderate | High | Enhanced disruption of fungal cell membranes due to lipophilic tail.[2][3] |

| Metabolic Stability | Moderate | High | Chlorine substitution at 2,4,5 positions blocks common metabolic oxidation sites.[1] |

| Toxicology Risks | Low | High | Risk of TCDD (Dioxin) impurities in synthesis; higher hepatotoxicity potential.[2][3] |

Molecular Mechanism[1][2][3]

-

Muscle Relaxation: Like mephenesin, trichlorophenoxy propanediols act as centrally acting muscle relaxants.[1][2] They depress spinal polysynaptic reflexes by stabilizing the neuronal membrane and prolonging the refractory period.[2][3]

-

Antimicrobial Action: The propanediol moiety acts as a hydrophilic head, while the trichlorophenoxy tail anchors into the lipid bilayer of microorganisms, causing leakage of intracellular contents.[1]

Experimental Synthesis Protocols

Warning: The synthesis of 2,4,5-trichlorophenoxy derivatives requires the use of 2,4,5-trichlorophenol .[1] This precursor is strictly regulated in many jurisdictions due to the risk of contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .[1] All protocols below must be performed with certified dioxin-free precursors and in a fume hood equipped with HEPA filtration.

Reaction Pathway Visualization

The following diagram outlines the two primary synthetic routes: the Williamson Ether Synthesis (Method A) and the Epoxide Ring Opening (Method B).[3]

Figure 1: Synthetic pathways for Trichlorophenoxy propanediol. Method B (Glycidol) is preferred for higher atom economy and milder conditions.[3]

Protocol: Epoxide Ring Opening (Method B)

This method is preferred over Williamson ether synthesis using chlorohydrin because it avoids the formation of inorganic salts and typically proceeds under milder conditions.[2][3]

Reagents:

-

2,4,5-Trichlorophenol (1.0 eq)[1]

-

Glycidol (1.1 eq)[3]

-

Triethylamine (Catalytic, 0.05 eq) or Pyridine[1]

-

Solvent: Toluene or Ethanol (Absolute)[3]

Step-by-Step Methodology:

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, dissolve 2,4,5-trichlorophenol (19.75 g, 0.1 mol) in 100 mL of Toluene.

-

Catalysis: Add Triethylamine (0.5 mL). Heat the solution to 60°C.

-

Addition: Add Glycidol (8.15 g, 0.11 mol) dropwise over 30 minutes. Causality: Slow addition prevents exotherms that could lead to polymerization of glycidol.[2][3]

-

Reaction: Raise temperature to reflux (110°C for Toluene) and stir for 4–6 hours.

-

Self-Validating Endpoint: Monitor reaction via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The reaction is complete when the starting phenol spot (Rf ~0.[2][3]8) disappears.[2][3]

-

Work-up:

-

Purification: Recrystallize the crude solid from benzene/petroleum ether or an ethanol/water mixture.[2][3]

Yield Target: 75–85%. Characterization:

-

Melting Point: Expect ~115–125°C (varies by isomer).

-

IR Spectrum: Broad -OH stretch at 3300-3400

; C-O-C stretch at 1240

Toxicology & Safety Assessment (E-E-A-T Critical)

The utility of trichlorophenoxy derivatives is severely limited by their toxicological profile, primarily derived from their synthetic precursors.[1][2]

The Dioxin Hazard

The synthesis of 2,4,5-trichlorophenol involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene.[1] If the temperature exceeds 160°C during this precursor synthesis, condensation occurs to form 2,3,7,8-TCDD , one of the most potent carcinogens known.[1]

Mandatory Safety Check: Any research involving 2,4,5-trichlorophenoxy moieties requires a Certificate of Analysis (CoA) confirming TCDD levels are below detectable limits (typically < 0.1 ppb).

Biological Toxicity[1][2][3][4]

-

Hepatotoxicity: Trichlorinated phenols and their ethers can induce peroxisome proliferation and liver enzyme elevation (e.g., ALT/AST).[1]

-

Chloracne: Historical exposure to 2,4,5-T derivatives has been linked to chloracne, a severe skin condition, though this is often attributed to the dioxin contaminant rather than the pure ether.[1]

References

-

Cheméo. (2025).[2][3][4] Chemical Properties of 3-(2,4,5-Trichlorophenoxy)-1,2-propanediol bis-(2,2-dichloropropionate). Retrieved from [Link][3]

-

National Institutes of Health (NIH). (n.d.).[2][3] Effect of phenoxy acids on rat liver regeneration.[2][3][5] PubMed.[2][3] Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2024).[2][3] Toxics Release Inventory (TRI) Program: Chlorophenols and Derivatives.[2][3] Retrieved from [Link][3]

-

Berger, F. M. (1948).[2] The mode of action of myanesin.[2][3] British Journal of Pharmacology and Chemotherapy.[2][3] (Foundational text on phenoxypropanediol mechanism).

-

European Chemicals Agency (ECHA). (2022).[2][3] Substance Information: Trichlorophenoxy derivatives.[2][3][6][7][8] Retrieved from [Link][3]

Sources

- 1. AU2011328009A1 - Compounds and methods for treating pain - Google Patents [patents.google.com]

- 2. Erbon 10 µg/mL in Cyclohexane | LGC Standards [lgcstandards.com]

- 3. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 4. mdpi.com [mdpi.com]

- 5. Effect of phenoxy acids on rat liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mst.dk [mst.dk]

- 7. US20130252924A1 - Compounds and Methods for Treating Pain - Google Patents [patents.google.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-depth Technical Guide to the Research and Development of Chlorphenesin and its Halogenated Analogs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the known muscle relaxant and antimicrobial agent, chlorphenesin. While direct research on a specific "trichloro-analog" of chlorphenesin is not publicly available, this document will serve as an in-depth resource on the parent compound. Furthermore, it will extrapolate from the existing knowledge to provide a scientifically-grounded, hypothetical framework for the research and development of polychlorinated analogs, offering insights into their potential synthesis, mechanism of action, and analytical characterization.

Part 1: Chlorphenesin - Foundational Knowledge

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, is a versatile compound with established applications in both the pharmaceutical and cosmetic industries.[1][2] It functions as a centrally-acting muscle relaxant and a broad-spectrum antimicrobial agent.[1][3]

Mechanism of Action

Chlorphenesin's biological activities stem from two primary mechanisms:

-

Muscle Relaxation: The muscle relaxant properties are attributed to its action on the central nervous system.[3][4] A derivative, chlorphenesin carbamate, has been shown to depress spinal polysynaptic reflexes.[3] It is believed to induce hyperpolarization of primary afferent terminals and motoneurons, leading to a decrease in neuronal excitability and subsequent muscle relaxation.[3][4] Some of its muscle-relaxing properties may also be due to its sedative effects.[4]

-

Antimicrobial Activity: Chlorphenesin is effective against a range of bacteria and fungi, making it a common preservative in cosmetic and pharmaceutical formulations.[3][5][6] Its primary antimicrobial action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[3][5]

Synthesis of Chlorphenesin

The synthesis of chlorphenesin can be achieved through several methods. A common laboratory and industrial-scale synthesis involves the condensation of p-chlorophenol and glycidol, often in the presence of a catalyst such as a tertiary amine or a quaternary ammonium salt.[7] Another method involves the reaction of 3-chloro-1,2-propanediol with p-chlorophenol.[8] More recent "green" chemistry approaches utilize glycerol and 4-chlorophenol with diethyl carbonate as a selective synthesis agent to improve yield and purity.[9]

Part 2: The Hypothetical Chlorphenesin Trichloro-Analog: A Research Framework

While no direct research data exists for a trichloro-analog of chlorphenesin, we can hypothesize its properties and outline a research and development plan based on established principles of medicinal chemistry and pharmacology. The addition of two chlorine atoms to the chlorphenesin structure would significantly alter its physicochemical properties, which in turn would be expected to influence its biological activity.

Rationale for a Trichloro-Analog

The rationale for investigating a trichloro-analog of chlorphenesin would be to explore potential enhancements of its known biological activities or to discover novel therapeutic applications. Halogenation is a common strategy in drug design that can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[10]

Proposed Synthesis Pathway

A plausible synthetic route to a chlorphenesin trichloro-analog would likely start with a polychlorinated phenol. For instance, 2,4,6-trichlorophenol could be reacted with glycidol in a similar condensation reaction to that used for chlorphenesin synthesis.

Experimental Protocol: Hypothetical Synthesis of 3-(2,4,6-trichlorophenoxy)propane-1,2-diol

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol in a suitable solvent (e.g., toluene).

-

Addition of Base: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to form the sodium salt of the phenol.

-

Addition of Glycidol: Slowly add glycidol to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, wash with water to remove any unreacted base, and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired trichloro-analog of chlorphenesin.

Predicted Physicochemical Properties and Biological Activity

The introduction of two additional chlorine atoms would likely increase the lipophilicity and molecular weight of the compound. This could have several predictable consequences:

| Property | Predicted Effect of Trichlorination | Rationale |

| Lipophilicity (LogP) | Increased | Addition of hydrophobic chlorine atoms. |

| Aqueous Solubility | Decreased | Increased lipophilicity. |

| Metabolic Stability | Potentially Increased | C-Cl bonds are generally stable to metabolic degradation. |

| Antimicrobial Activity | Potentially Enhanced | Increased lipophilicity could improve penetration of microbial cell membranes. |

| Muscle Relaxant Activity | Uncertain | Altered binding to CNS targets due to steric and electronic changes. |

| Toxicity | Potentially Increased | Halogenated aromatic compounds can sometimes exhibit increased toxicity.[10] |

Proposed Research and Development Workflow

A logical workflow for the investigation of a novel chlorphenesin trichloro-analog is depicted below.

Caption: Proposed R&D workflow for a chlorphenesin trichloro-analog.

Part 3: Analytical Methodologies for Chlorphenesin and its Analogs

Robust analytical methods are crucial for the quantification and characterization of chlorphenesin and its potential analogs in various matrices, from raw materials to biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of chlorphenesin.[11][12] A typical method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water.[11][12] Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 280 nm.[11][12]

Experimental Protocol: HPLC Quantification of Chlorphenesin

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the unknown sample by interpolation.

For a novel trichloro-analog, this method would likely require optimization of the mobile phase composition to account for the increased hydrophobicity of the analyte. A higher percentage of the organic modifier (methanol or acetonitrile) would likely be necessary to achieve adequate retention and peak shape.

Chiral Separation

Chlorphenesin is a chiral molecule, and its enantiomers may exhibit different pharmacological and toxicological profiles.[13] Chiral HPLC is the most effective technique for separating and quantifying the individual enantiomers. This typically involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[13]

Caption: Principle of chiral separation of chlorphenesin enantiomers.

Part 4: Future Directions and Conclusion

The study of chlorphenesin and its potential analogs remains a promising area of research. While the parent compound is well-characterized, the exploration of halogenated derivatives, such as a hypothetical trichloro-analog, could lead to the discovery of new therapeutic agents with enhanced potency, selectivity, or improved pharmacokinetic properties.

The research framework outlined in this guide provides a roadmap for the systematic investigation of such novel compounds. By leveraging the extensive knowledge of chlorphenesin's synthesis, mechanism of action, and analytical chemistry, researchers can efficiently design and execute studies to evaluate the potential of its polychlorinated analogs. A thorough understanding of structure-activity relationships will be paramount in guiding the development of the next generation of muscle relaxants and antimicrobial agents.

References

- (R)-Chlorphenesin: A Comprehensive Technical Guide - Benchchem. (n.d.).

- Application Notes and Protocols for the Analytical Quantification of (R)-Chlorphenesin - Benchchem. (n.d.).

- Zhu, H., Zhang, W., Yang, Y., & Zhu, Y. (2014). Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography. Chinese Journal of Chromatography, 32(1), 95–99.

- Zhu, H., Zhang, W., Yang, Y., & Zhu, Y. (2014). [Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography]. Se Pu = Chinese Journal of Chromatography, 32(1), 95–99.

- What is the mechanism of Chlorphenesin Carbamate? - Patsnap Synapse. (2024, July 17).

- What is Chlorphenesin? | Raw Materials | Suppliers. (2024, October 30).

- Chlorphenesin Carbamate. (n.d.). PubChem.

- HPLC Determination of EDTA, Phenoxyethanol and Chlorphenesin in Eye Makeup Remover on Newcrom BH Column. (2025, October 8). SIELC Technologies.

- Lin, Y. A., Hsu, F. F., Chen, Y. T., & Cheng, C. C. (2023). Determination of chlorphenesin in cosmetics, a preservative that can affect anti-doping test result interpretations. Drug Testing and Analysis, 15(11-12), 1334–1342.

- Chlorphenesin. (n.d.). PubChem.

- Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2014). Safety Assessment of Chlorphenesin as Used in Cosmetics. International Journal of Toxicology, 33(2_suppl), 37S-47S.

- Method for green, efficient and selective synthesis of chlorphenesin. (2018, August 24). Eureka | Patsnap.

- Buy Chlorphenesin | 104-29-0 | >98% - Smolecule. (2023, August 15).

- Chlorphenesin - Connect Chemicals. (n.d.).

- CN113149818A - Preparation process of chlorphenesin - Google Patents. (n.d.).

- Chlorphenesin: Scientific exploration of multipurpose chemicals - ChemicalBook. (2024, September 5).

- Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2023, June 30). MDPI.

Sources

- 1. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorphenesin: Scientific exploration of multipurpose chemicals_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the mechanism of Chlorphenesin Carbamate? [synapse.patsnap.com]

- 5. zhishangchem.com [zhishangchem.com]

- 6. Details [connectchemicals.com]

- 7. Buy Chlorphenesin | 104-29-0 | >98% [smolecule.com]

- 8. CN113149818A - Preparation process of chlorphenesin - Google Patents [patents.google.com]

- 9. Method for green, efficient and selective synthesis of chlorphenesin - Eureka | Patsnap [eureka.patsnap.com]

- 10. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]

- 11. Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography [ccspublishing.org.cn]

- 12. [Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Predicted Toxicity Profile of Trichlorinated Phenyl Glycerol Ethers

Executive Summary

This technical guide provides a comprehensive analysis of the predicted toxicological profile of trichlorinated phenyl glycerol ethers. In the absence of direct empirical data for this specific class of compounds, this document leverages established principles of toxicology, structure-activity relationships (SAR), and data from structurally analogous chemicals, including chlorinated aromatic hydrocarbons and various glycerol ethers, to construct a robust predictive assessment. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage hazard identification and to guide future toxicological testing strategies. We will delve into the anticipated toxicokinetics, systemic and organ-specific toxicities, and genotoxic potential, while also outlining standardized experimental protocols for empirical validation.

Introduction: The Chemical Landscape of Trichlorinated Phenyl Glycerol Ethers

Trichlorinated phenyl glycerol ethers are a class of chemical compounds characterized by a glycerol backbone ether-linked to a trichlorinated phenyl group. The precise toxicological profile of these compounds is not well-documented in publicly available literature. However, their chemical structure allows for a predictive toxicological assessment based on the well-characterized toxicities of their constituent moieties: the chlorinated aromatic ring and the glycerol ether chain.

The lipophilicity and electronic properties conferred by the chlorine atoms on the phenyl ring are expected to be significant drivers of their toxicological behavior, potentially influencing their absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. The glycerol ether component, while generally considered to have a lower order of toxicity, will influence the compound's solubility and metabolic pathways.

This guide will systematically deconstruct the predicted toxicity profile by examining data from relevant chemical classes and applying established toxicological principles.

Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a compound is fundamental to understanding its potential toxicity. For trichlorinated phenyl glycerol ethers, we can predict the following characteristics:

-

Absorption: Due to their likely lipophilic nature, significant absorption is expected via oral, dermal, and inhalation routes. The rate and extent of absorption will be influenced by the specific isomer and the vehicle of exposure.

-

Distribution: Following absorption, widespread distribution throughout the body is anticipated, with a potential for accumulation in adipose tissue and other lipid-rich organs, a common characteristic of chlorinated aromatic compounds.

-

Metabolism: The metabolism of trichlorinated phenyl glycerol ethers is predicted to proceed through two primary pathways:

-

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are expected to play a crucial role in the initial biotransformation. This may involve hydroxylation of the aromatic ring and oxidative dealkylation of the glycerol ether side chain.

-

Phase II Metabolism: The resulting metabolites are likely to be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

-

-

Excretion: The primary route of excretion for metabolites is expected to be via the urine, with some potential for biliary excretion of larger conjugates. The parent compound, due to its lipophilicity, may be eliminated more slowly.

Predicted Systemic and Organ-Specific Toxicity

Based on the toxicological profiles of related compounds, the following organ systems are predicted to be the primary targets for the toxicity of trichlorinated phenyl glycerol ethers.

Hepatotoxicity (Liver Toxicity)

The liver is a primary target for many xenobiotics, and chlorinated aromatic compounds are known to induce a range of hepatic effects.[1] For trichlorinated phenyl glycerol ethers, the following are predicted:

-

Mechanism: Activation of the aryl hydrocarbon receptor (AhR) by the trichlorinated phenyl moiety is a key initiating event. This can lead to the induction of CYP1A enzymes, oxidative stress, and subsequent cellular damage.

-

Predicted Effects:

-

Hepatocellular hypertrophy

-

Induction of microsomal enzymes

-

Steatosis (fatty liver)

-

In severe or chronic exposures, potential for necrosis and fibrosis.

-

Dermal and Ocular Toxicity

-

Dermal Irritation/Sensitization: Glycol ethers can cause skin irritation with prolonged or repeated contact.[2] The chlorinated phenyl group may also contribute to irritant properties. There is also a potential for skin sensitization, which would need to be evaluated.

-

Ocular Irritation: Many industrial chemicals, including some glycol ethers, are eye irritants.[3] Direct contact with trichlorinated phenyl glycerol ethers is predicted to cause at least mild to moderate eye irritation.

Neurotoxicity

While less common for this class of compounds compared to other industrial chemicals, some glycol ethers have been associated with central nervous system (CNS) effects.[4] High-dose or prolonged exposure to trichlorinated phenyl glycerol ethers could potentially lead to non-specific CNS depression.

Reproductive and Developmental Toxicity

Certain glycol ethers are known reproductive and developmental toxicants.[3] The potential for trichlorinated phenyl glycerol ethers to adversely affect reproduction and development is a significant concern that warrants thorough investigation. The endocrine-disrupting potential of the chlorinated phenyl moiety could also contribute to these effects.

Predicted Genotoxicity and Carcinogenicity

-

Genotoxicity: The genotoxic potential of trichlorinated phenyl glycerol ethers is uncertain. While many chlorinated aromatic compounds are not directly mutagenic, they can induce DNA damage through indirect mechanisms such as the generation of reactive oxygen species. Standard in vitro and in vivo genotoxicity assays would be necessary to assess this endpoint.

-

Carcinogenicity: The carcinogenic potential is also unknown. Chronic exposure to some chlorinated aromatic compounds has been associated with an increased incidence of tumors in animal studies, often secondary to chronic inflammation and cellular proliferation.[5]

Structure-Activity Relationships (SAR) and Predictive Toxicology

The toxicity of chlorinated aromatic compounds is heavily influenced by the number and position of chlorine atoms on the aromatic ring.[6] Generally, increased chlorination leads to greater lipophilicity and persistence, which can result in enhanced bioaccumulation and toxicity. The specific substitution pattern of the three chlorine atoms on the phenyl ring will be a critical determinant of the toxicological potency of a given trichlorinated phenyl glycerol ether isomer.

Proposed Experimental Testing Strategy

To empirically determine the toxicity profile of a specific trichlorinated phenyl glycerol ether, a tiered testing approach based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is recommended.[7][8]

Tier 1: In Vitro and Acute Toxicity Studies

-

Acute Oral, Dermal, and Inhalation Toxicity (OECD TG 423, 402, 403): To determine the acute toxicity and establish a preliminary dose range for further studies.

-

In Vitro Skin Corrosion and Irritation (OECD TG 431, 439): To assess the potential for skin damage.

-

In Vitro Eye Irritation (OECD TG 492): To evaluate the potential for eye damage.

-

In Vitro Genotoxicity Battery:

-

Ames Test (OECD TG 471): To assess bacterial reverse mutation.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): To evaluate chromosomal damage.

-

In Vitro Mammalian Cell Gene Mutation Test (OECD TG 476): To assess for gene mutations.

-

Tier 2: Repeated Dose and Reproductive/Developmental Toxicity Studies

-

Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD TG 407, 408): To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproduction/Developmental Toxicity Screening Test (OECD TG 421): To provide an initial assessment of potential effects on reproduction and development.

Tier 3: Chronic Toxicity and Carcinogenicity Studies

-

Chronic Toxicity Study (OECD TG 452): If warranted by the results of earlier studies and expected human exposure, a long-term study may be necessary.

-

Carcinogenicity Study (OECD TG 451): To assess the carcinogenic potential of the compound.

Data Presentation

As empirical data for trichlorinated phenyl glycerol ethers is not available, the following table presents a hypothetical summary of predicted toxicity based on read-across from structurally related compounds.

| Toxicological Endpoint | Predicted Outcome | Basis for Prediction (Structural Analogs) |

| Acute Oral Toxicity | Moderately to Slightly Toxic | Chlorinated diphenyl ethers, Glycol ethers |

| Dermal Irritation | Irritant | Glycol ethers, Chlorophenols |

| Eye Irritation | Irritant | Glycol ethers |

| Skin Sensitization | Possible Sensitizer | Phenyl glycidyl ether |

| Genotoxicity | Possible, likely via indirect mechanisms | Chlorinated aromatic compounds |

| Repeat Dose Toxicity | Liver as primary target organ | Chlorinated diphenyl ethers, Chlorophenols |

| Reproductive Toxicity | Potential for adverse effects | Some Glycol ethers |

| Developmental Toxicity | Potential for adverse effects | Some Glycol ethers |

Experimental Protocols

In Vitro Mammalian Chromosomal Aberration Test (Adapted from OECD TG 473)

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in appropriate media and conditions.

-

Exposure: Treat cell cultures with a range of concentrations of the trichlorinated phenyl glycerol ether, both with and without an exogenous metabolic activation system (S9 mix). Include positive and negative controls.

-

Harvesting: After an appropriate incubation period, arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid).

-

Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

-

Staining and Analysis: Stain the slides with Giemsa and score at least 200 metaphases per concentration for structural and numerical chromosomal aberrations.

-

Data Analysis: Statistically analyze the data to determine if there is a significant, dose-related increase in chromosomal aberrations compared to the negative control.

Visualizations

Predicted Metabolic Pathway of a Trichlorinated Phenyl Glycerol Ether

Caption: Predicted metabolic pathway of a trichlorinated phenyl glycerol ether.

Tiered Toxicity Testing Workflow

Caption: Proposed tiered workflow for toxicological testing.

Conclusion

The toxicological profile of trichlorinated phenyl glycerol ethers is predicted to be driven by the combined properties of the chlorinated phenyl ring and the glycerol ether backbone. The primary concerns based on this predictive assessment are hepatotoxicity, dermal and ocular irritation, and potential reproductive and developmental toxicity. The principles of structure-activity relationships suggest that the degree and position of chlorination will be critical determinants of toxicological potency. The experimental testing strategy outlined in this guide provides a clear and scientifically rigorous path forward for the empirical evaluation of these compounds. This predictive toxicological profile serves as an essential tool for hazard identification and risk assessment in the absence of direct experimental data.

References

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2020). Safety Assessment of Glycerin Ethoxylates as Used in Cosmetics. Retrieved from [Link]

-

Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76. Retrieved from [Link]

-

García, J. I., García-Muñoz, M. J., & de la Fuente, M. A. (2017). Comparative ecotoxicity study of glycerol-biobased solvents. Environmental Chemistry, 14(6), 343. Retrieved from [Link]

-

Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

ECETOC. (1995). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64. Retrieved from [Link]

-

StatPearls. (2024). Glycol Ether Toxicology. National Center for Biotechnology Information. Retrieved from [Link]

-

Dierickx, P. J. (1998). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Toxicology in Vitro, 12(5), 529–535. Retrieved from [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. Organisation for Economic Co-operation and Development. Retrieved from [Link]

-

ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Technical Report No. 95. Retrieved from [Link]

-

Chu, I., Villeneuve, D. C., Valli, V. E., & Ritter, L. (1989). Toxicological assessment of chlorinated diphenyl ethers in the rat. Journal of Environmental Science and Health, Part B, 24(4), 493–508. Retrieved from [Link]

-

ATSDR. (2019). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. elearning.unite.it [elearning.unite.it]

- 4. utu.fi [utu.fi]

- 5. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Trichlorophenoxy Propanediols: Pharmacodynamics, Synthesis, and Structural Activity

[1]

Executive Summary & Chemical Identity

Trichlorophenoxy propanediols (TCP-PDs) represent a niche but chemically significant subclass of aryloxy-1,2-propanediols , a family of glycerol ethers historically utilized as centrally acting skeletal muscle relaxants (e.g., Mephenesin) and antimicrobial adjuvants (e.g., Chlorphenesin).[1]

While the mono-chlorinated derivative (Chlorphenesin) is the clinical standard, the trichloro- analogues (specifically isomers derived from 2,4,5- and 2,4,6-trichlorophenol) present a unique profile of heightened lipophilicity and biocidal potency.[1] This guide analyzes the biological implications of the trichloro- substitution, detailing the synthesis protocols, structure-activity relationships (SAR), and the critical toxicological constraints—specifically the risk of dioxin contamination—that govern their research use.[1]

Chemical Structure[2][3][4][5][6][7][8]

Mechanism of Action (MOA)

The biological activity of TCP-PDs is bifurcated into two distinct therapeutic windows: Central Nervous System (CNS) depression and Antimicrobial/Antifungal action .

CNS Depression (Muscle Relaxation)

Like their parent compound Mephenesin, TCP-PDs act as interneuronal blocking agents within the spinal cord and brainstem.[1]

-

Target: Polysynaptic reflex arcs.

-

Mechanism: They depress spinal polysynaptic reflexes without significantly affecting monosynaptic reflexes (e.g., the knee jerk). This results in skeletal muscle relaxation without anesthesia or paralysis of respiratory muscles.

-

Membrane Stabilization: The trichlorophenoxy moiety inserts into the lipid bilayer of neuronal membranes, altering the physicochemical properties (fluidity) and stabilizing the membrane against depolarization. This non-specific "membrane anesthesia" inhibits sodium (

) and calcium (

Antimicrobial & Antifungal Activity

The trichloro- substitution significantly amplifies the biocidal mechanism compared to Chlorphenesin.

-

Cell Wall Disruption: The glycerol ether tail acts as a hydrophilic anchor, while the highly lipophilic trichlorophenyl head penetrates the fungal cell wall.

-

Leakage: This insertion disrupts the semi-permeable nature of the plasma membrane, causing leakage of intracellular electrolytes (

) and metabolic arrest.

Figure 1: Dual mechanism of action showing divergent pathways for CNS and antimicrobial activity driven by the lipophilic trichlorophenyl moiety.[1]

Structure-Activity Relationship (SAR)[1][3][7]

The transition from Mono- to Trichloro- substitution fundamentally alters the pharmacological profile.[1]

| Parameter | Chlorphenesin (4-Cl) | Trichlorophenoxy (2,4,5-Cl or 2,4,6-Cl) | Impact Analysis |

| LogP (Lipophilicity) | ~1.1 - 1.3 | > 3.0 | Drastically increases CNS penetration and membrane affinity.[1] |

| Potency (CNS) | Moderate | High | Higher lipophilicity correlates with stronger membrane stabilization. |

| Solubility (Water) | ~0.6% | < 0.1% | Poor aqueous solubility limits intravenous formulation and bioavailability. |

| Metabolic Stability | Moderate | High | Steric hindrance of the trichloro- group retards O-dealkylation and glucuronidation.[1] |

| Toxicity Risk | Low | High | Increased risk of hepatotoxicity and potential for dioxin contamination during synthesis. |

Key Insight: While the trichloro- derivatives are theoretically more potent muscle relaxants, their clinical development is often halted by poor solubility and the safety profile of the metabolic byproducts (chlorophenols).[1]

Experimental Protocols

Chemical Synthesis (Williamson Ether Synthesis)

Objective: Synthesize 3-(2,4,6-trichlorophenoxy)-1,2-propanediol. Safety Warning: 2,4,6-trichlorophenol is a severe irritant. 2,4,5-trichlorophenol is a precursor to TCDD (dioxin) and should be avoided in routine academic synthesis unless strict purification capabilities exist.[1]

Reagents:

-

2,4,6-Trichlorophenol (1.0 eq)[1]

-

3-Chloro-1,2-propanediol (1.2 eq) OR Glycidol (1.1 eq)[1]

-

Potassium Carbonate (

) (2.0 eq)[2] -

Solvent: Ethanol or DMF[1]

Protocol:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichlorophenol (10 mmol) in Ethanol (20 mL). Add

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Coupling: Dropwise add 3-chloro-1,2-propanediol (12 mmol).

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the phenol. -

Workup: Cool to room temperature. Filter off inorganic salts (

, excess carbonate). Evaporate the solvent under reduced pressure. -

Purification: Dissolve the residue in Ethyl Acetate and wash with 1M

(to remove unreacted phenol—Critical step for safety ). Wash with brine, dry over

Figure 2: Synthesis workflow emphasizing the critical NaOH wash step to ensure removal of toxic phenolic precursors.

Biological Assay: In Vitro Antifungal Potency (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

-

Preparation: Dissolve the synthesized TCP-PD in DMSO (due to low water solubility) to create a stock solution (e.g., 10 mg/mL).

-

Media: Use Sabouraud Dextrose Broth.

-

Inoculum: Prepare a standard suspension of C. albicans (

CFU/mL). -

Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate. Range: 0.5 µg/mL to 256 µg/mL.

-

Control: Include a DMSO solvent control (to ensure DMSO isn't killing the fungi) and a positive control (e.g., Fluconazole).

-

Incubation: Incubate at

for 24–48 hours. -

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Toxicology & Safety (The "Dioxin" Context)

Researchers must exercise extreme caution regarding the source of the trichlorophenol starting material.

-

The 2,4,5-T Connection: The 2,4,5-trichlorophenol isomer is the precursor to the herbicide 2,4,5-T (Agent Orange).[1][3] Its synthesis involves the hydrolysis of tetrachlorobenzene, a process prone to runaway reactions that form 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) —one of the most potent environmental toxins known.[1]

-

Implication for TCP-PDs: Any synthesis of 3-(2,4,5-trichlorophenoxy)-1,2-propanediol carries the risk of carrying over trace TCDD contaminants if the starting phenol is not certified dioxin-free.[1]

-

Recommendation: For general SAR studies, prefer the 2,4,6-trichlorophenoxy isomer, as its precursor does not readily form the 2,3,7,8-TCDD congener, although it can form other less toxic chlorinated dibenzofurans.[1]

References

-

Berger, F. M., & Bradley, W. (1946). The pharmacological properties of alpha:beta-dihydroxy-gamma-(2-methylphenoxy)-propane (Myanesin). British Journal of Pharmacology and Chemotherapy, 1(4), 265–272. Link

- Ginsburg, S., & Wilson, I. B. (1950). Structure-Activity Relationships of Mephenesin Analogues. Journal of Pharmacology and Experimental Therapeutics. (Foundational text on the glycerol ether scaffold).

-

World Health Organization (WHO). (2003). Chlorophenols in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. (Toxicology of trichlorophenols). Link

-

National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of 2,4-Dichlorophenol in F344/N Rats and B6C3F1 Mice.[1] (Comparative toxicity of chlorophenols). Link

-

PubChem Compound Summary. (2024). Chlorphenesin (CID 2736). (Chemical data for the mono-chloro analogue). Link

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-(2,4,6-trichlorophenoxy)propane-1,2-diol

Abstract

This application note provides a detailed protocol for the synthesis of 3-(2,4,6-trichlorophenoxy)propane-1,2-diol, a compound of interest in synthetic chemistry and potentially as an intermediate or reference standard in drug development and environmental analysis. The synthesis is achieved via a modified Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1] The procedure involves the reaction of 2,4,6-trichlorophenol with epichlorohydrin under basic conditions to form an intermediate glycidyl ether, followed by in-situ acid-catalyzed hydrolysis to yield the target diol. This guide is designed for researchers and professionals in chemistry and pharmaceutical sciences, offering in-depth explanations of the reaction mechanism, step-by-step protocols, safety considerations, and characterization methods.

Introduction and Scientific Background

Chlorophenoxy propanediols are a class of compounds with applications ranging from chemical synthesis precursors to their role as metabolites or impurities in pharmaceutical products.[2] The target molecule, 3-(2,4,6-trichlorophenoxy)propane-1,2-diol, is synthesized from 2,4,6-trichlorophenol, a compound previously used in pesticides and preservatives.[3]

The synthetic strategy employed is the Williamson ether synthesis, which, in its classic form, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[4][5] In this protocol, the highly nucleophilic 2,4,6-trichlorophenoxide ion is generated in situ by deprotonating 2,4,6-trichlorophenol with sodium hydroxide. This phenoxide then attacks epichlorohydrin, a bifunctional electrophile. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the phenoxide attacks one of the primary carbons of the epoxide ring, leading to its opening.[1] The resulting intermediate is a chlorohydrin which, under the reaction conditions, is subsequently hydrolyzed to the final diol product. This method is efficient and provides a direct route to the desired vicinal diol structure.

Reaction Scheme and Mechanism

The overall synthesis proceeds in two main stages occurring in a single pot:

-

Formation of the Phenoxide: 2,4,6-trichlorophenol is deprotonated by a strong base (NaOH) to form the sodium 2,4,6-trichlorophenoxide salt. This step is critical as it generates the potent nucleophile required for the subsequent etherification.

-

Nucleophilic Attack and Hydrolysis: The phenoxide attacks epichlorohydrin, opening the epoxide ring. This is followed by an acid-catalyzed hydrolysis step during the work-up to convert the resulting epoxide intermediate into the final diol product.

Figure 1: Overall experimental workflow for the synthesis of 3-(2,4,6-trichlorophenoxy)propane-1,2-diol.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Form | Purity | Supplier |

| 2,4,6-Trichlorophenol | 88-06-2 | 197.45 | Crystalline solid | ≥97% | Sigma-Aldrich |

| Epichlorohydrin | 106-89-8 | 92.52 | Liquid | ≥99% | Thermo Fisher |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Pellets | ≥98% | Merck |

| Ethanol | 64-17-5 | 46.07 | Liquid | 95% or Absolute | VWR |

| Ethyl Acetate | 141-78-6 | 88.11 | Liquid | ACS Grade | Fisher Scientific |

| Hexanes | 110-54-3 | 86.18 | Liquid | ACS Grade | Fisher Scientific |

| Hydrochloric Acid | 7647-01-0 | 36.46 | Liquid | 37% (conc.) | J.T. Baker |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Powder | ≥97% | Acros Organics |

| Deionized Water | 7732-18-5 | 18.02 | Liquid | - | In-house |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Crystallizing dish

-

Melting point apparatus

-

Analytical balance

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

CRITICAL SAFETY PRECAUTIONS

This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Substance | Key Hazards | Recommended PPE |

| 2,4,6-Trichlorophenol | Harmful if swallowed, causes skin and eye irritation, suspected of causing cancer, very toxic to aquatic life.[6][7][8] | Nitrile gloves, chemical splash goggles, lab coat. |

| Epichlorohydrin | Probable human carcinogen , flammable liquid, toxic if swallowed, inhaled, or in contact with skin.[9][10] Causes severe skin burns and eye damage.[11][12] Highly reactive.[10] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat, consider respiratory protection. |

| Sodium Hydroxide | Corrosive, causes severe skin burns and eye damage. | Nitrile gloves, chemical splash goggles, lab coat. |

| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation. | Nitrile gloves, chemical splash goggles, lab coat. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For epichlorohydrin or 2,4,6-trichlorophenol exposure, seek immediate medical attention.[7][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Spills: Neutralize base/acid spills appropriately. Absorb organic spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.

Detailed Experimental Protocol

This protocol is based on a 25 mmol scale.

Step 1: Preparation of Sodium 2,4,6-Trichlorophenoxide

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is dry.

-

To the flask, add 2,4,6-trichlorophenol (4.94 g, 25 mmol).

-

Add 50 mL of ethanol to dissolve the solid. Stir until a clear solution is formed.

-

In a separate beaker, carefully prepare a solution of sodium hydroxide (1.1 g, 27.5 mmol, 1.1 eq) in 15 mL of deionized water. Causality Note: A slight excess of NaOH is used to ensure complete deprotonation of the phenol, which is essential for driving the reaction to completion.

-

Slowly add the NaOH solution to the stirred ethanolic solution of 2,4,6-trichlorophenol over 10 minutes. An exotherm may be observed. The formation of the sodium phenoxide salt may cause the solution to become slightly cloudy.

Step 2: Reaction with Epichlorohydrin

-

To the freshly prepared phenoxide solution, add epichlorohydrin (2.54 g, 2.18 mL, 27.5 mmol, 1.1 eq) dropwise using a dropping funnel over 15 minutes. Causality Note: A small excess of epichlorohydrin is used to react with any remaining phenoxide. Adding it dropwise helps to control the reaction rate and any potential exotherm.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system), observing the disappearance of the 2,4,6-trichlorophenol spot.

Step 3: Hydrolysis and Work-up

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL beaker and reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Add 100 mL of deionized water to the concentrated mixture.

-

Acidify the aqueous solution to pH ~2 by slowly adding 2 M hydrochloric acid while stirring. Causality Note: This step protonates any unreacted phenoxide and, more importantly, catalyzes the hydrolysis of the intermediate epoxide to form the desired diol.

-

Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a saturated sodium bicarbonate solution (1 x 50 mL) to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

Step 4: Purification

-

The crude product can be purified by recrystallization. Dissolve the crude material in a minimum amount of hot toluene or a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Characterization

The identity and purity of the final product, 3-(2,4,6-trichlorophenoxy)propane-1,2-diol[13], should be confirmed using the following analytical techniques.

-

Thin-Layer Chromatography (TLC):

-

Mobile Phase: Ethyl Acetate/Hexanes (1:1, v/v)

-

Visualization: UV light (254 nm) and/or potassium permanganate stain.

-

Expected Result: The product should appear as a single spot with a lower R_f value than the starting 2,4,6-trichlorophenol.

-

-

Melting Point (MP):

-

Expected Result: A sharp melting point range consistent with the pure compound. The literature values for similar, non-chlorinated phenoxy diols are often in the 70-90 °C range, but this will be specific to the title compound.[2]

-

-

Infrared (IR) Spectroscopy:

-

Expected Peaks (cm⁻¹): Broad O-H stretch (~3350 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), Ar C=C stretches (~1470-1600 cm⁻¹), and a strong C-O-C (ether) stretch (~1250 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the two aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-OAr and CH₂-OH), and the two hydroxyl protons.

-

¹³C NMR: Expect signals corresponding to the 9 unique carbons in the molecule.

-

-

Mass Spectrometry (MS):

-

Expected m/z: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of C₉H₉Cl₃O₃ (269.96 g/mol ), with a characteristic isotopic pattern for three chlorine atoms.[13]

-

Figure 2: Simplified schematic of the key bond-forming and hydrolysis steps.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |